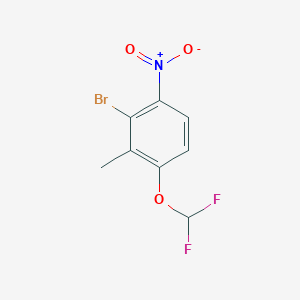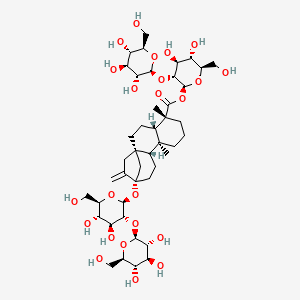
2-Bromo-6-difluoromethoxy-3-nitrotoluene
Vue d'ensemble
Description
2-Bromo-6-difluoromethoxy-3-nitrotoluene is a chemical compound with the molecular formula C8H6BrF2NO3 and a molecular weight of 282.04 g/mol It is characterized by the presence of bromine, fluorine, methoxy, and nitro functional groups attached to a toluene backbone
Méthodes De Préparation
The synthesis of 2-Bromo-6-difluoromethoxy-3-nitrotoluene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 6-difluoromethoxy-3-nitrotoluene under controlled conditions to introduce the bromine atom at the desired position . The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and solvent conditions to achieve the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
2-Bromo-6-difluoromethoxy-3-nitrotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group in the toluene backbone can be oxidized to a carboxylic acid or other oxidized forms using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction reactions typically yield amino derivatives.
Applications De Recherche Scientifique
2-Bromo-6-difluoromethoxy-3-nitrotoluene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-difluoromethoxy-3-nitrotoluene depends on its specific application and the molecular targets involved. For example, in biological systems, the compound or its derivatives may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of functional groups such as bromine, fluorine, and nitro can influence the compound’s reactivity and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
2-Bromo-6-difluoromethoxy-3-nitrotoluene can be compared with other similar compounds, such as:
6-Bromo-3-difluoromethoxy-2-nitrotoluene: This compound has a similar structure but with different positions of the functional groups, which can lead to variations in chemical reactivity and applications.
2-Bromo-3-difluoromethoxy-6-nitrotoluene:
The uniqueness of this compound lies in its specific arrangement of functional groups, which can impart distinct chemical and physical properties, making it suitable for particular applications in research and industry.
Propriétés
IUPAC Name |
3-bromo-1-(difluoromethoxy)-2-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-6(15-8(10)11)3-2-5(7(4)9)12(13)14/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTCXGKHKZAGSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)[N+](=O)[O-])OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 4-bromo-3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B1447631.png)

![5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline](/img/structure/B1447634.png)


![3-Thia-9-azabicyclo[3.3.1]nonan-7-one-3,3-Dioxo hydrochloride](/img/structure/B1447637.png)


![[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine](/img/structure/B1447641.png)



![3-[(4-Fluorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447646.png)
